molecular formula C16H15N5O2S B2828538 2-(1H-1,3-benzodiazol-1-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide CAS No. 1797188-51-2

2-(1H-1,3-benzodiazol-1-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide

Cat. No.: B2828538
CAS No.: 1797188-51-2
M. Wt: 341.39
InChI Key: TXSPUWUDCWOYON-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide is a complex organic compound that features both benzimidazole and thiazoloazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the construction of the thiazoloazepine ring system. The final step involves the acylation of the intermediate with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form benzimidazolone derivatives.

    Reduction: The thiazoloazepine ring can be reduced under hydrogenation conditions.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzimidazolone derivatives.

    Reduction: Reduced thiazoloazepine derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The thiazoloazepine ring system may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-2-yl)acetamide: Lacks the thiazoloazepine ring, making it less complex.

    N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide: Lacks the benzimidazole moiety, which may reduce its biological activity.

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide is unique due to the presence of both benzimidazole and thiazoloazepine moieties, which can interact synergistically to enhance its biological activity and potential therapeutic effects.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-13(8-21-9-18-10-4-1-2-6-12(10)21)20-16-19-11-5-3-7-17-15(23)14(11)24-16/h1-2,4,6,9H,3,5,7-8H2,(H,17,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSPUWUDCWOYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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